molecular formula C13H6Cl2F3N3S B3035490 3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 321571-01-1

3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B3035490
CAS No.: 321571-01-1
M. Wt: 364.2 g/mol
InChI Key: KUCGMFXCNZOEKB-UHFFFAOYSA-N
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Description

“3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine” is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with chloro, thienyl, pyrazolyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.

    Introduction of the thienyl group: The thienyl group can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling.

    Substitution on the pyridine ring: The pyridine ring can be functionalized with chloro and trifluoromethyl groups through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or pyrazole rings.

    Reduction: Reduction reactions could target the chloro substituents or the pyridine ring.

    Substitution: The chloro groups on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may interact with specific biological targets, making it a candidate for further optimization and testing in drug discovery programs.

Industry

In the industrial sector, this compound might be used in the development of agrochemicals, such as herbicides or insecticides. Its stability and reactivity make it suitable for various applications in material science, including the synthesis of polymers or advanced materials.

Mechanism of Action

The mechanism of action of “3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(5-phenyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-(5-(2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-(5-(3-chloro-2-furyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Uniqueness

The uniqueness of “3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine” lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and trifluoromethyl groups can enhance its reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-2-[5-(3-chlorothiophen-2-yl)pyrazol-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F3N3S/c14-8-2-4-22-11(8)10-1-3-20-21(10)12-9(15)5-7(6-19-12)13(16,17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCGMFXCNZOEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136357
Record name 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321571-01-1
Record name 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321571-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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